EDC Methiodide is a popular choice for peptide synthesis, a process of linking amino acids to form peptides and proteins. It works by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction forms an amide bond, the fundamental linkage in peptides ().
ADCs are therapeutic agents combining antibodies with cytotoxic drugs. EDC Methiodide plays a role in linking the drug molecule to the antibody. This conjugation allows targeted delivery of the drug to specific cells recognized by the antibody ().
Bioconjugation refers to the formation of covalent bonds between biomolecules. EDC Methiodide's ability to activate carboxyl groups makes it useful in various bioconjugation reactions, including attaching proteins to carbohydrates, lipids, or other biomolecules ().
EDC-MDI is a water-soluble carbodiimide derivative. Carbodiimides are known for their ability to promote the formation of amide bonds between carboxylic acids and amines. EDC-MDI offers several advantages over other coupling agents, including its water solubility, high efficiency, and minimal side reactions [].
The key feature of EDC-MDI's structure is the central carbodiimide group (C=N=C). This group acts as an electron-withdrawing moiety, activating the carboxylic acid towards nucleophilic attack by the amine. Additionally, the presence of a dimethylamino group (N(CH3)2) provides a positive charge, facilitating the reaction by attracting the negatively charged carboxylic acid group [].
EDC-MDI can be synthesized by reacting 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with methyl iodide [].
C9H18N3 + CH3I -> C9H20IN3 (EDC-MDI)
The primary application of EDC-MDI is in promoting amide bond formation between carboxylic acids and amines. The carbodiimide group reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide bond and liberate urea as a byproduct [].
RCOOH + EDC-MDI -> RCO-N=C=N-EDC + CH3IRCO-N=C=N-EDC + R'NH2 -> RCONH-R' + Urea + EDC-MDI
EDC-MDI can also participate in other reactions, such as the formation of ester bonds and the conjugation of biomolecules [].
As mentioned earlier, EDC-MDI acts as a coupling agent by activating the carboxylic acid towards nucleophilic attack by the amine. The carbodiimide group withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the positive charge on the dimethylamino group helps to attract the negatively charged carboxylic acid group, facilitating the reaction [].
Irritant